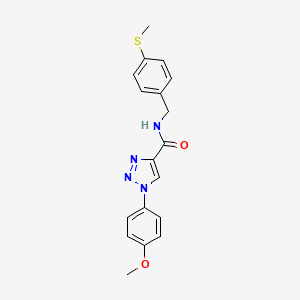

![molecular formula C21H18ClN3OS B2645674 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide CAS No. 612047-58-2](/img/structure/B2645674.png)

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

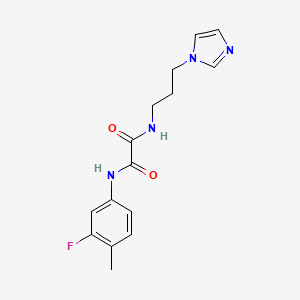

The compound appears to contain a carbazole unit, a thiophene unit, and a propanehydrazide unit. Carbazole is a tricyclic aromatic organic compound that consists of two benzene rings fused on either side of a pyrrole ring . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Propanehydrazide is a type of hydrazide, which are a class of organic compounds characterized by the presence of one or more -CONHNH2 groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the carbazole, thiophene, and propanehydrazide units. The carbazole unit would likely contribute to the aromaticity and stability of the molecule, while the thiophene unit could potentially contribute to its electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carbazole, thiophene, and propanehydrazide units. The carbazole unit might undergo electrophilic substitution reactions, while the thiophene unit might undergo reactions typical of aromatic sulfurs .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the carbazole, thiophene, and propanehydrazide units. For example, the carbazole unit might contribute to the compound’s fluorescence properties .Scientific Research Applications

Synthesis and Bioinformatics Characterization for Neurodegenerative Diseases

The compound 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide, as part of the Schiff bases family, has been investigated for its potential application in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. A study by Avram et al. (2021) utilized bioinformatics, cheminformatics, and computational pharmacological methods to evaluate the drug-like properties, pharmacokinetics, pharmacodynamics, and pharmacogenomics of new Schiff bases derivatives, including those related to the mentioned compound. These derivatives were synthesized using microwave irradiation and characterized spectrally, highlighting their potential as neuropsychiatric drugs due to favorable drug-likeness features and the ability to bind therapeutic targets Avram et al., 2021.

Antioxidant and Anticancer Activity

Further research has explored the antioxidant and anticancer activities of derivatives of this compound. Tumosienė et al. (2020) synthesized novel derivatives and tested their antioxidant activity, finding some to be significantly higher than that of ascorbic acid. Additionally, anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing promising cytotoxicity Tumosienė et al., 2020.

Synthesis and Characterization for Biological Screening

The synthesis and biological evaluation of carbazole conjugates have also been a focus. Verma et al. (2022) and Sharma et al. (2014) synthesized and characterized a series of novel carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities. These studies provided evidence of the significant biological activity of these compounds, with some showing activity against human breast cancer cell lines Verma et al., 2022; Sharma et al., 2014.

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of 3,6 linked polycarbazole derivatives have been studied, revealing the effects of different acceptor groups and copolymerization on these properties. Hu et al. (2013) synthesized two novel donor–acceptor type monomers and investigated their polymerization, showing significant potential for application in electrochromic devices Hu et al., 2013.

Novel Schiff Bases with Antimicrobial and Catalytic Features

Research by Bal and Bal (2014) introduced new Schiff bases incorporating the carbazole moiety, synthesizing their Co(II) and Mn(II) complexes. These compounds were characterized for their antimicrobial and antifungal activities and evaluated as catalysts in oxidation reactions, indicating both high activity and potential for diverse applications Bal & Bal, 2014.

Future Directions

properties

IUPAC Name |

3-carbazol-9-yl-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2-11H,12-13H2,1H3,(H,24,26)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGQZBPREFNCLE-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)

![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)

![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2645612.png)